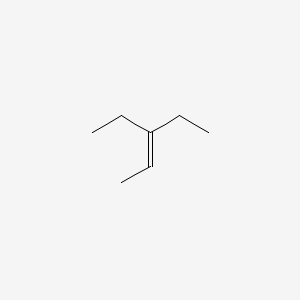

3-Ethyl-2-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74144. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYFZAWUNVHVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061159 | |

| Record name | 2-Pentene, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Ethyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

52.8 [mmHg] | |

| Record name | 3-Ethyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

816-79-5 | |

| Record name | 3-Ethyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHYL-2-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentene, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentene, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-2-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZR8TM946I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance and Research Landscape of Branched Alkenes

Branched alkenes are a significant subclass of hydrocarbons in organic chemistry, distinguished by carbon chains with attached alkyl groups. libretexts.org Their importance stems from the profound effect that branching has on the physical and chemical properties of a molecule. Compared to their linear isomers, branched alkanes and alkenes generally exhibit lower boiling points. masterorganicchemistry.com This phenomenon is attributed to a decrease in the molecule's surface area, which reduces the effectiveness of intermolecular London dispersion forces. masterorganicchemistry.com

The research landscape for branched alkenes is extensive, focusing on several key areas:

Reaction Mechanisms : The structure of branched alkenes influences the stability of carbocation intermediates formed during electrophilic addition reactions. physicsandmathstutor.com According to Markovnikov's rule, the addition of a protic acid to an asymmetrically substituted alkene results in the hydrogen atom attaching to the carbon with more hydrogen substituents, leading to the formation of the more stable carbocation. The study of branched alkenes provides deeper insight into these regioselective processes.

Polymerization : Branched alkenes are fundamental monomers in the production of various polymers. The reaction conditions during polymerization, such as pressure and temperature, can be controlled to produce either branched-chain or straight-chain polymers, which exhibit different physical properties and applications. physicsandmathstutor.com

Organic Synthesis : Due to their specific reactivity and structural complexity, branched alkenes are valuable intermediates in the synthesis of more complex organic molecules. cymitquimica.com They can undergo a variety of transformations, including oxidation, hydrogenation, and metathesis, to yield a diverse range of products. The conversion of 3-ethyl-2-pentene to 3-ethylpentane (B1585240) via catalytic hydrogenation is a classic example of such a transformation. vedantu.com

Mechanistic Investigations and Reaction Dynamics of 3 Ethyl 2 Pentene

Electrophilic Addition Reaction Mechanisms of 3-Ethyl-2-pentene

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond attacks an electrophile. libretexts.org The subsequent reaction pathway is dictated by the stability of the intermediates formed.

Carbocationic Intermediates and Regioselectivity (e.g., Markovnikov vs. Anti-Markovnikov)

The addition of hydrogen halides (HX) to this compound proceeds through a carbocation intermediate. masterorganicchemistry.com According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. masterorganicchemistry.comaskfilo.com

In the case of this compound, the double bond is between carbon-2 and carbon-3. Carbon-2 is bonded to one hydrogen, while carbon-3 has no hydrogen atoms. Protonation can lead to two possible carbocations:

Path A: Protonation at C2 results in a tertiary carbocation at C3.

Path B: Protonation at C3 results in a secondary carbocation at C2.

Tertiary carbocations are more stable than secondary carbocations. Therefore, the reaction will preferentially proceed through the formation of the more stable tertiary carbocation. jove.com The subsequent attack of the halide ion (X⁻) on this tertiary carbocation yields the major product, 3-halo-3-ethylpentane. askfilo.comchegg.com This adherence to Markovnikov's rule is due to the formation of the most stable carbocation intermediate. quora.com The reaction yielding 2-halo-3-ethylpentane is the minor product.

It is important to note that the anti-Markovnikov addition, where the hydrogen adds to the more substituted carbon, is generally not observed with hydrogen halides unless peroxides are present, and this effect is typically only significant for HBr. chemicalforums.com

| Reactant | Reagent | Major Product (Markovnikov) | Minor Product (Anti-Markovnikov) | Governing Principle |

|---|---|---|---|---|

| This compound | HCl | 3-Chloro-3-ethylpentane | 2-Chloro-3-ethylpentane | Formation of the more stable tertiary carbocation. askfilo.comchegg.com |

Halogenation Pathways via Bromonium Ion Intermediates

The halogenation of alkenes, such as the addition of bromine (Br₂), proceeds through a different mechanism involving a cyclic bromonium ion intermediate rather than a discrete carbocation. umsl.edu When a bromine molecule approaches the electron-rich double bond of this compound, the π electrons attack one of the bromine atoms, displacing the other as a bromide ion. libretexts.org This results in the formation of a three-membered ring containing a positively charged bromine atom, known as a bromonium ion.

The formation of this bridged halonium ion intermediate prevents carbocation rearrangements. uci.edu The second step of the mechanism involves the nucleophilic attack of the bromide ion on one of the carbons of the bromonium ion. masterorganicchemistry.com This attack occurs from the side opposite to the bromonium ion bridge, resulting in anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com This stereospecificity leads to the formation of a vicinal dihalide with a trans configuration.

Acid-Catalyzed Hydration Mechanisms Leading to Alcohols

The acid-catalyzed hydration of this compound involves the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com Similar to hydrohalogenation, this reaction proceeds via a carbocation intermediate and follows Markovnikov's rule. libretexts.org

The mechanism involves the following steps:

Protonation of the alkene: The double bond attacks a proton (H⁺) from the acid catalyst to form the most stable carbocation. For this compound, this is the tertiary carbocation at the C3 position. brainly.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. savemyexams.com

Deprotonation: Another water molecule acts as a base to deprotonate the resulting oxonium ion, yielding the alcohol product and regenerating the acid catalyst. masterorganicchemistry.com

Due to the formation of a planar carbocation intermediate, the water molecule can attack from either face, leading to a lack of stereoselectivity in the addition. libretexts.org In some cases, rearrangements of the carbocation intermediate can occur to form a more stable carbocation, although with this compound, the initially formed tertiary carbocation is already highly stable. jove.comchegg.com The major product of the acid-catalyzed hydration of this compound is 3-ethyl-3-pentanol.

Reduction Reaction Mechanisms of this compound

Reduction reactions of alkenes typically involve the addition of hydrogen across the double bond, resulting in a saturated alkane.

Catalytic Hydrogenation Mechanisms and Stereochemical Outcomes

Catalytic hydrogenation is a process where hydrogen gas (H₂) is added across the double bond of an alkene in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). chemistrytalk.orgpressbooks.pub The reaction converts the alkene into an alkane. libretexts.org For this compound, catalytic hydrogenation yields 3-ethylpentane (B1585240). chegg.combartleby.com

The mechanism is understood to occur on the surface of the metal catalyst. youtube.com

Adsorption: Both the hydrogen gas and the alkene are adsorbed onto the surface of the metal catalyst. libretexts.org

Hydrogen Dissociation: The H-H bond is weakened and cleaved by the catalyst, forming metal-hydrogen bonds on the surface. chemistrytalk.org

Hydrogen Transfer: The adsorbed alkene then reacts with two hydrogen atoms sequentially. Both hydrogen atoms are delivered to the same face of the double bond as it is complexed to the catalyst surface. pressbooks.pub

This mode of addition is known as syn-addition, meaning both hydrogen atoms add to the same side of the double bond. libretexts.orgmasterorganicchemistry.com This results in a specific stereochemical outcome, although for an acyclic molecule like this compound which does not produce a chiral center upon hydrogenation, this is less apparent.

| Reactant | Reagents | Product | Stereochemistry |

|---|---|---|---|

| This compound | H₂, Pd/C (or Pt, Ni) | 3-Ethylpentane | Syn-addition. libretexts.orgmasterorganicchemistry.com |

Hydroboration-Oxidation: Analysis of Concerted vs. Stepwise Models and Syn-Addition Selectivity

Hydroboration-oxidation is a two-step reaction that also achieves the addition of hydrogen and a hydroxyl group across a double bond, but with anti-Markovnikov regioselectivity. wikipedia.orgbyjus.com

Step 1: Hydroboration This step involves the addition of borane (B79455) (BH₃), often in a complex with tetrahydrofuran (B95107) (THF), across the alkene's double bond. masterorganicchemistry.comlibretexts.org The mechanism is best described as a concerted, four-center transition state where the boron and hydrogen add simultaneously across the double bond. libretexts.orgjove.com This concerted model explains the observed syn-addition, where the boron and hydrogen add to the same face of the double bond. masterorganicchemistry.comlibretexts.org A stepwise model involving a discrete carbocation is not supported by evidence, as rearrangements characteristic of carbocations are not observed. libretexts.orglibretexts.orglibretexts.org

The boron atom, being the electrophilic part of the B-H bond, adds to the less sterically hindered carbon of the double bond. libretexts.org In this compound, this would be the C2 position.

Step 2: Oxidation The resulting organoborane is then oxidized in a subsequent step using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). masterorganicchemistry.com This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com

| Reaction | Reagents | Intermediate | Regioselectivity | Stereochemistry | Major Product |

|---|---|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H⁺ | Carbocation masterorganicchemistry.com | Markovnikov libretexts.org | Not stereoselective libretexts.org | 3-Ethyl-3-pentanol |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Organoborane libretexts.org | Anti-Markovnikov wikipedia.org | Syn-addition libretexts.org | 3-Ethyl-2-pentanol |

Oxidation Reaction Mechanisms of this compound

The oxidation of this compound proceeds through distinct mechanisms depending on the oxidizing agent, leading to a variety of functionalized products. These reactions are crucial in both atmospheric chemistry and synthetic organic chemistry.

The reaction of this compound with ozone is a significant process in tropospheric chemistry. aip.org This ozonolysis reaction proceeds via the Criegee mechanism, which involves the cleavage of the carbon-carbon double bond. organic-chemistry.orgacs.org The initial step is a 1,3-dipolar cycloaddition of ozone to the double bond of this compound, forming a highly unstable primary ozonide (a 1,2,3-trioxolane). acs.orgcdnsciencepub.com This primary ozonide rapidly decomposes, cleaving the C2-C3 bond of the original alkene.

This cleavage yields two primary fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). organic-chemistry.orgacs.org For the unsymmetrical this compound, this decomposition occurs in two ways, leading to two sets of products.

Pathway A: Cleavage yields ethanal (from the C1-C2 side) and the Criegee intermediate, diethylcarbonyl oxide ((CH₃CH₂)₂COO).

Pathway B: Cleavage yields 3-pentanone (B124093) (from the C3-C4-C5 side) and the Criegee intermediate, ethylmethylcarbonyl oxide (CH₃CHOO). doubtnut.comdoubtnut.com

These energized Criegee intermediates are highly reactive and can undergo several subsequent reactions in the atmosphere. They can be collisionally stabilized and then react with other atmospheric species like water vapor, or they can undergo unimolecular decay to produce highly reactive OH radicals, a major oxidant in the troposphere. aip.org The formation of OH radicals from the decay of CIs produced during alkene ozonolysis is a significant contributor to the oxidative capacity of the atmosphere. aip.org

The epoxidation of this compound with dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), is a highly stereospecific method for synthesizing the corresponding epoxide, 3-ethyl-2,3-epoxy-2-methylpentane. wm.eduwikipedia.org This reaction is characterized by a concerted mechanism where the configuration of the starting alkene is retained in the epoxide product. wikipedia.org The reaction proceeds through a "spiro" transition state, where the plane of the dioxirane (B86890) ring is perpendicular to and bisects the plane of the alkene's pi system. wikipedia.orgpnas.org

The key features of this mechanism include:

Electrophilic Attack: Dioxiranes act as electrophilic oxidants, with the alkene's electron-rich π-bond nucleophilically attacking one of the peroxide oxygens. wikipedia.orgwm.edu

Concerted Oxygen Transfer: The oxygen atom is transferred to the double bond in a single, concerted step, avoiding the formation of long-lived radical intermediates. wikipedia.org

Spiro Geometry: The transition state involves a spiro arrangement, which minimizes steric interactions and dictates the stereochemical outcome. wm.eduacs.org For this compound, the dioxirane would approach the double bond from the least sterically hindered face.

Stereospecificity: Unlike epoxidations with peracids, which can sometimes lead to mixtures of stereoisomers, dioxirane epoxidation is known for its high stereospecificity. wm.edu The geometry of the alkene is directly translated to the epoxide.

Computational studies on similar alkenes have supported the spiro transition state model, showing it to be energetically favorable compared to a planar approach. wm.edupnas.orgwm.edu This mechanism ensures a clean and predictable synthesis of epoxides from alkenes like this compound.

Catalytic Transformation Mechanisms of this compound

Catalytic processes enable the efficient transformation of this compound into larger molecules or other valuable olefins through mechanisms involving carbocationic intermediates or organometallic complexes.

The dimerization of this compound can be achieved using acid catalysts, such as solid acid catalysts like zeolites or sulfonic acid resins (e.g., Amberlyst-15), through a carbocationic mechanism. ethz.chresearchgate.net This process is a form of alkene oligomerization, a key industrial reaction for producing liquid fuels and chemical intermediates. upv.esnih.gov

The mechanism proceeds through the following steps:

Protonation and Carbocation Formation: An acid catalyst protonates the double bond of a this compound molecule. This addition follows Markovnikov's rule, leading to the formation of the most stable carbocation, which in this case is a tertiary carbocation. ethz.chpearson.commasterorganicchemistry.com

Electrophilic Attack: The newly formed carbocation is a potent electrophile. It attacks the electron-rich double bond of a second this compound molecule. pearson.com This step forms a new carbon-carbon bond and results in a larger, dimeric carbocation.

Deprotonation: The dimeric carbocation loses a proton (H⁺) from a carbon atom adjacent to the positive charge. This step regenerates the acid catalyst and forms the final, neutral dimer product, which is a C14 alkene. Several isomeric dimers can be formed depending on which proton is removed.

The efficiency and selectivity of the dimerization are influenced by reaction conditions such as temperature and pressure, as well as the nature of the acid catalyst, including its acid strength and porous structure. ethz.ch

Cross-metathesis is a powerful reaction that allows for the formation of new alkenes by scrambling and exchanging the alkylidene fragments of two different olefins. This transformation is efficiently catalyzed by ruthenium-alkylidene complexes, commonly known as Grubbs catalysts. nih.govmdpi.com The cross-metathesis of a trisubstituted alkene like this compound is a challenging but feasible transformation. caltech.edumdpi.com

The widely accepted Chauvin mechanism describes the catalytic cycle: nih.gov

Initiation: The reaction begins with the dissociation of a ligand (often a phosphine) from the precatalyst to form a more active 14-electron ruthenium species. This species then reacts with the substrate alkene (e.g., this compound) in a [2+2] cycloaddition to form a ruthenacyclobutane intermediate.

Catalytic Turnover: The ruthenacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, cleaving to release a new alkene and forming a new ruthenium-alkylidene complex (the active center). This new active center then reacts with the second olefin partner, entering the productive catalytic cycle that exchanges alkylidene groups. Computational studies on the metathesis of the similar (Z)-3-methyl-2-pentene show that the secondary metalcarbene is the key reactive intermediate. mdpi.com

Active Center: The active catalytic species is the ruthenium-alkylidene (Ru=CHR) complex. nih.gov Second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, are generally more active and robust, showing greater tolerance for functional groups and higher efficiency in the metathesis of sterically hindered or electron-rich olefins. nih.govcaltech.edumdpi.com The NHC ligand enhances catalytic activity by stabilizing the ruthenium center. mdpi.com

The choice of catalyst and reaction partner determines the products of the cross-metathesis reaction, offering a versatile route to novel and complex olefin structures from this compound. nih.govgoogle.com

Advanced Characterization and Spectroscopic Analysis of 3 Ethyl 2 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides a detailed fingerprint of the molecular structure, including information about the chemical environment of individual atoms.

¹H NMR Applications for Olefinic and Alkyl Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. In 3-ethyl-2-pentene, the ¹H NMR spectrum reveals distinct signals for the olefinic proton and the different types of alkyl protons.

The movement of electrons in the pi bond of an alkene creates an external magnetic field that deshields the alkenyl hydrogens, causing them to appear at a lower field in the NMR spectrum. libretexts.org Generally, protons bonded to sp²-hybridized carbons in alkenes absorb in the range of 4.5-7.0 ppm. oregonstate.eduopenstax.org In contrast, protons on saturated sp³-hybridized carbons are more shielded and resonate at higher fields. openstax.org

For this compound, the expected chemical shifts for the different proton environments are as follows:

Olefinic Proton (=CH-) : The single olefinic proton on the second carbon (C2) is expected to appear as a quartet due to coupling with the adjacent methyl group protons. Its chemical shift is influenced by the surrounding alkyl groups.

Alkyl Protons :

The protons of the methyl group attached to the double bond (C1) will appear as a doublet, coupled to the olefinic proton.

The methylene (B1212753) protons (-CH₂-) of the two ethyl groups will be diastereotopic in a chiral environment, but in the achiral this compound, they are equivalent and will likely appear as quartets due to coupling with the adjacent methyl protons. masterorganicchemistry.com

The methyl protons (-CH₃) of the two ethyl groups will appear as triplets, coupled to the adjacent methylene protons.

Specific chemical shift and coupling constant data for this compound would be obtained from experimental spectra. chemicalbook.comguidechem.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| =CH- | ~5.1-5.4 | Quartet (q) |

| =C-CH₃ | ~1.6-1.7 | Doublet (d) |

| -CH₂- | ~2.0 | Quartet (q) |

| -CH₃ | ~1.0 | Triplet (t) |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis and Isotopic Labeling Studies

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. libretexts.org

Alkene carbons show a significant downfield shift in the ¹³C NMR spectrum compared to alkane carbons, typically appearing in the 100-170 ppm range. libretexts.orglibretexts.org This makes the identification of a double bond straightforward. libretexts.org In this compound, the two sp² hybridized carbons of the double bond will have characteristic chemical shifts. The chemical shifts of the sp³ hybridized carbons of the alkyl groups will appear at higher fields (lower ppm values). bhu.ac.in

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (=CH-) | ~120-140 |

| C3 (=C<) | ~130-150 |

| C1 (-CH₃) | ~10-20 |

| C4, C6 (-CH₂-) | ~20-30 |

| C5, C7 (-CH₃) | ~10-15 |

Note: These are estimated values and can vary based on the solvent and experimental conditions. Specific data can be found in chemical databases. chemicalbook.com

Isotopic labeling studies, where a ¹²C atom is replaced by a ¹³C atom, can be used in conjunction with ¹³C NMR to trace metabolic pathways or reaction mechanisms involving this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification.chemicalbook.comnist.gov

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most characteristic absorption would be the C=C stretching vibration, which for a tri-substituted alkene like this compound, is expected in the range of 1665-1675 cm⁻¹. acs.org Other expected absorptions include C-H stretching vibrations for both sp² and sp³ hybridized carbons (above and below 3000 cm⁻¹, respectively) and C-H bending vibrations. libretexts.org The NIST WebBook provides access to the IR spectrum of this compound. nist.govnist.gov

Raman spectroscopy is also highly effective for observing the C=C double bond stretch, which often gives a strong signal for alkenes. acs.org The C=C stretching frequency in the Raman spectrum of this compound has been reported to be at 1667 cm⁻¹. acs.org This technique is particularly useful for symmetric or near-symmetric bonds that are weak in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=C | Stretch | 1665 - 1675 |

| =C-H | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H | Bend | 1375 - 1465 |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis.chemicalbook.comnist.gov

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. savemyexams.com When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M⁺). savemyexams.com The mass-to-charge ratio (m/z) of this molecular ion gives the molecular weight of the compound, which is 98.19 g/mol for C₇H₁₄. nist.govchemspider.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For alkenes, fragmentation often occurs at the allylic position, leading to the formation of stable allylic carbocations. du.ac.inyoutube.com In this compound, the loss of an ethyl radical (C₂H₅•) to form a stable allylic cation with m/z = 69 would be a likely fragmentation pathway. The NIST WebBook provides access to the mass spectrum of this compound. nist.govnist.govnist.gov

Table 4: Potential Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 98 | [C₇H₁₄]⁺ (Molecular Ion) |

| 83 | [C₆H₁₁]⁺ (Loss of CH₃) |

| 69 | [C₅H₉]⁺ (Loss of C₂H₅) |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Detection.nist.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it ideal for analyzing complex mixtures and detecting trace amounts of specific compounds. shimadzu.com

In the context of this compound, GC-MS can be used to:

Separate this compound from a mixture of other hydrocarbons , such as in gasoline or other petroleum products. nist.gov

Identify and quantify this compound in a sample by comparing its retention time and mass spectrum to that of a known standard. tcichemicals.comtcichemicals.comtcichemicals.com

Detect trace levels of this compound , which is important in environmental analysis or for quality control in chemical processes.

The high purity of this compound can be confirmed using GC, with purities often exceeding 98.0%. tcichemicals.comtcichemicals.comtcichemicals.com

Theoretical and Computational Chemistry Approaches Applied to 3 Ethyl 2 Pentene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electron distribution and energy of a molecule, which in turn dictates its reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly useful for predicting the regioselectivity and stereoselectivity of chemical reactions. For an alkene like 3-ethyl-2-pentene, DFT can model the electron density around the carbon-carbon double bond. This information is crucial for predicting the outcome of electrophilic addition reactions. For instance, in the addition of a hydrogen halide (HX), DFT calculations can help determine whether the reaction will follow Markovnikov or anti-Markovnikov regioselectivity by identifying the most stable carbocation intermediate.

DFT methods, such as those employing the B3LYP functional with a 6-31G* basis set, can effectively model the electron density around the double bond to predict regioselectivity. The theory's application extends to understanding cycloaddition reactions, where it can analyze the effects of substituents on the stereoselectivity and regioselectivity of the products formed. doaj.org

Table 1: Application of DFT in Analyzing Reactions of Alkenes

| Reaction Type | Information Gained from DFT | Example for this compound |

| Electrophilic Addition | Prediction of regioselectivity (e.g., Markovnikov vs. anti-Markovnikov) by calculating the stability of intermediate carbocations. | Addition of HBr, predicting the formation of 3-bromo-3-ethylpentane (B2441075) as the major product. |

| Cycloaddition | Analysis of transition state energies to predict stereochemical outcomes (e.g., endo vs. exo products). | Diels-Alder reaction with a suitable diene, determining the preferred stereoisomer. |

This table illustrates the predictive power of DFT in understanding the reactivity of this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are crucial for the detailed analysis of reaction mechanisms, particularly in identifying and characterizing transition states. researchgate.net A transition state represents the highest energy point along a reaction coordinate and is a key factor in determining the rate of a reaction. numberanalytics.com

For reactions involving this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to calculate the energy of the transition state. researchgate.netresearchgate.net This allows for the determination of the activation energy, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. These methods are also invaluable for calculating the energy differences between various isomers or conformers of this compound, providing insight into their relative stabilities. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wuxiapptec.commasterorganicchemistry.com For this compound, the HOMO is associated with the π-electrons of the double bond.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wuxiapptec.com The HOMO-LUMO gap, the energy difference between these two orbitals, is a crucial indicator of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the context of electrophilic addition reactions, the susceptibility of this compound to an electrophile can be assessed by analyzing its HOMO-LUMO gap. A smaller gap indicates that the molecule is more easily polarized and more susceptible to attack by an electrophile. wuxiapptec.com Computational methods can calculate the energies of the HOMO and LUMO, providing a quantitative measure of this susceptibility.

Table 2: Calculated Frontier Orbital Energies and Their Implications

| Computational Method | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implication for Reactivity |

| DFT (B3LYP/6-31G*) | -9.2 | 1.5 | 10.7 | Indicates susceptibility to electrophilic attack. |

Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations for this compound.

Molecular Dynamics and Simulation Studies of Reaction Pathways

Molecular dynamics (MD) simulations provide a way to study the time evolution of a system of atoms and molecules. acs.org By solving Newton's equations of motion for the system, MD simulations can model the dynamic processes of a chemical reaction, including the formation and breaking of bonds. researchgate.net

For this compound, MD simulations can be used to explore the potential energy surface of a reaction and identify various possible reaction pathways. researchgate.net This is particularly useful for complex reactions where multiple intermediates and products may be formed. For example, in the study of combustion or pyrolysis, MD simulations can help to elucidate the initial decomposition steps of this compound and the subsequent reactions of the resulting fragments. researchgate.netresearchgate.net These simulations can provide valuable insights into the reaction mechanism that may not be apparent from static quantum chemical calculations alone. acs.org

Mechanistic Modeling and Reaction Pathway Elucidation

The elucidation of a reaction mechanism involves a detailed step-by-step description of how reactants are converted into products. Computational chemistry plays a vital role in this process by allowing for the theoretical investigation of proposed mechanisms.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced by one of its isotopes. csbsju.edumsudenver.edu This effect is particularly pronounced for hydrogen and its isotope deuterium. The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and whether a particular bond is broken in that step. csbsju.edu Computational methods can be used to predict the KIE for a proposed reaction mechanism of this compound. researchgate.net If the predicted KIE matches the experimentally observed value, it provides strong support for the proposed mechanism.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the rates and equilibrium constants of reactions of aromatic compounds. wikipedia.org While this compound itself is not aromatic, the principles of the Hammett equation can be extended to understand the electronic effects of substituents on the reactivity of the double bond in related structures. Computational studies can be used to calculate the reaction and substituent constants for reactions involving derivatives of this compound, providing a quantitative understanding of these electronic effects. researchgate.netacs.org

Calculation of Energy Profiles and Activation Barriers

A fundamental application of computational chemistry is the determination of reaction energy profiles, which map the potential energy of a system as it transforms from reactants to products. smu.edu These profiles reveal the energies of intermediates and, crucially, the transition states that connect them. The energy difference between the reactants and the highest-energy transition state on the reaction pathway is the activation barrier (or activation energy), a key determinant of the reaction rate. wm.edu

Computational studies on alkenes often focus on reactions such as cracking, isomerization, and oxidation. osti.govacs.org For instance, theoretical studies on the cracking of pentene on zeolite catalysts have utilized Hartree-Fock and Density Functional Theory (DFT) methods, such as B3LYP, to calculate activation energies for carbon-carbon bond scission, with calculated barriers in the range of 55-60 kcal/mol. osti.gov Similarly, the mechanisms of epoxidation reactions for various alkenes have been modeled, showing a smooth energy increase to a transition state followed by a decrease to the products. wm.edu

While specific studies detailing the complete energy profiles for all reactions of this compound are not broadly published, the unimolecular decay of the diethyl-substituted Criegee intermediate, (C₂H₅)₂COO, which is formed from the ozonolysis of this compound, has been investigated in detail. rsc.org Quantum chemistry calculations have been used to map the potential energy surfaces for its decay mechanisms. rsc.org These calculations provide critical data on the stability of intermediates and the energy barriers for different reaction channels, such as hydroperoxide formation. rsc.org The results from these calculations are often consistent across different levels of theory, lending confidence to the predicted mechanisms. rsc.org

Table 1: Calculated Relative Energies for the Unimolecular Decay of the Diethyl Criegee Intermediate ((C₂H₅)₂COO)

| Species/Transition State | Description | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| (C₂H₅)₂COO | Initial Criegee Intermediate | 0 |

| ts1 | Transition state for H-migration to form vinyl hydroperoxide | 75 |

| ts2 | Transition state for O-O bond cleavage | 85 |

| CH₃CH=C(OOH)CH₂CH₃ | Vinyl hydroperoxide intermediate | -130 |

Note: The energy values are representative and based on data for the closely related diethyl Criegee intermediate, as detailed in studies by Rotavera et al. rsc.org The exact values can vary depending on the level of theory and basis set used.

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which serve as molecular fingerprints. q-chem.com Techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for molecular characterization, and theoretical calculations can provide the corresponding spectra with a high degree of accuracy. muni.czrsc.org

For vibrational spectroscopy (IR and Raman), calculations typically involve computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). q-chem.com Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes, which describe the nature of the vibrations (e.g., C-H stretch, C=C stretch). muni.cznist.gov DFT methods, such as B3LYP with basis sets like 6-31G*, are commonly used for this purpose. researchgate.net The calculated frequencies and intensities can then be compared with experimental spectra to make definitive assignments of the observed absorption bands. nepjol.info

Similarly, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for confirming molecular structure. docbrown.info By calculating the magnetic shielding tensors for each atom in the presence of an external magnetic field, one can predict the chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical spectra can help assign peaks in complex experimental spectra and distinguish between isomers. researchgate.net

Table 2: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Example Predicted Value/Range | Associated Structural Feature |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~5.1 ppm (quartet) | Olefinic Proton (=CH-) |

| ¹H NMR | Chemical Shift (δ) | ~2.0 ppm (quartet) | Allylic Protons (-CH₂-) |

| ¹³C NMR | Chemical Shift (δ) | ~140 ppm | Quaternary Olefinic Carbon (>C=) |

| ¹³C NMR | Chemical Shift (δ) | ~118 ppm | Tertiary Olefinic Carbon (=CH-) |

| IR Spectroscopy | Vibrational Frequency (ν) | ~1670 cm⁻¹ | C=C Stretch |

| IR Spectroscopy | Vibrational Frequency (ν) | ~3010 cm⁻¹ | =C-H Stretch |

Polymerization Science and Materials Applications of 3 Ethyl 2 Pentene

Role of 3-Ethyl-2-pentene as a Monomer in Polymer Synthesis

This compound is a seven-carbon alkene characterized by an internal double bond with significant steric hindrance due to the presence of ethyl groups. This molecular structure fundamentally dictates its role in polymer synthesis. Unlike terminal α-olefins (e.g., 1-pentene), which are readily polymerizable, the internal double bond of this compound makes it a less reactive monomer. Consequently, its homopolymerization is often difficult to initiate and propagate to high molecular weights.

Research indicates that internal olefins generally exhibit a lower polymerization rate compared to their terminal counterparts. For instance, 2-pentene (B8815676), an isomer of this compound, copolymerizes with ethylene (B1197577) at a much slower rate than butene-2. iupac.org This reduced reactivity is attributed to the increased steric bulk around the double bond, which impedes the approach of the monomer to the active center of the growing polymer chain. As a result, this compound is more commonly considered for copolymerization reactions, where it can be incorporated into a polymer chain with a more reactive comonomer, such as ethylene. iupac.org In this capacity, it can be used to introduce specific side-chain structures, potentially modifying the physical properties of the resulting copolymer.

Polymerization Mechanisms and Kinetics

The polymerization of this compound can be attempted through various mechanisms, each with its own set of considerations and outcomes. The steric hindrance of the monomer is a dominant factor in the kinetics and feasibility of each pathway.

Ionic polymerization, particularly cationic polymerization, is a common method for polymerizing alkenes. However, for internal olefins like this compound, this pathway is often inefficient. The initiation step, typically involving a strong acid or Lewis acid, forms a carbocation at one of the double-bonded carbons. For this compound, this would result in a sterically hindered tertiary carbocation.

Coordinate polymerization, utilizing transition metal catalysts such as Ziegler-Natta or metallocene systems, offers a more promising route for the polymerization of sterically hindered alkenes. These catalysts operate by a mechanism involving the coordination of the monomer to the metal center, followed by insertion into the metal-alkyl bond of the growing chain. iupac.org This coordination step can provide a more ordered pathway for monomer addition, potentially overcoming some of the steric barriers.

While the homopolymerization of this compound remains challenging even with these advanced catalysts, they have been shown to be effective in the copolymerization of internal olefins with ethylene. iupac.org For example, organometallic catalysts containing vanadium have successfully copolymerized 2-pentene with ethylene. iupac.org The rate of copolymerization is still lower than that of α-olefins, and it decreases as the steric bulk of the internal olefin increases. iupac.org The choice of catalyst system, including the transition metal and associated ligands, is critical in controlling the polymerization and influencing the properties of the resulting copolymer.

Radical polymerization is generally not an effective method for producing high polymers from simple alkenes like this compound. The stability of the resulting alkyl radical is low, and the reaction is difficult to sustain. However, specialized initiators and conditions can be used to induce radical reactions. For instance, the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) is a stable radical that, upon heating, can generate trifluoromethyl radicals capable of initiating polymerization of various monomers. researchgate.net While this specific initiator is used for fluorinated monomers, it illustrates the principle that radical polymerization of less reactive alkenes may require highly specialized, high-energy initiation methods. The steric hindrance of this compound would likely lead to low propagation rates and a high propensity for termination and chain transfer reactions, limiting the achievable molecular weight.

| Polymerization Mechanism | Applicability to this compound | Key Research Findings & Considerations | Typical Outcome |

|---|---|---|---|

| Ionic (Cationic) | Low | Steric hindrance impedes propagation; highly prone to chain transfer reactions. iupac.org Requires low temperatures and polar solvents. stanford.edu | Irregular, low molecular weight oligomers. iupac.org |

| Coordinate | Moderate (mainly for copolymerization) | Effective for copolymerization with ethylene using vanadium-based catalysts. iupac.org The reaction rate is slower than for terminal olefins. iupac.org | Copolymers with tailored side-chain structures. |

| Radical | Very Low | Not a favored pathway due to low radical stability. Requires specialized, high-energy initiators. researchgate.net | Likely results in very short chains or no significant polymer formation. |

Stereoregular Polymerization and Microstructure Control

Controlling the stereochemistry of the polymer backbone is a key goal in polymer synthesis, as it directly impacts the material's physical properties, such as crystallinity and melting point.

The polymerization of 1,2-disubstituted ethylenes like this compound (where both R and R' groups are ethyl) creates a polymer with two stereocenters in each repeating unit. edu.krd This complexity allows for the possibility of forming highly ordered structures known as ditactic polymers. edu.krd

Isotactic structures occur when each stereocenter in the repeating unit has the same configuration along the polymer chain. edu.krd

Syndiotactic structures occur when the configuration of the stereocenters alternates from one repeating unit to the next. edu.krd

For a polymer derived from a 1,2-disubstituted ethylene, several ditactic structures are possible: edu.krd, giulionatta.it

Diisotactic: The polymer is isotactic with respect to both stereocenters. Two variations exist:

Erythrodiisotactic (eit-): Like groups on adjacent carbons in the polymer backbone are anti to each other.

Threodiisotactic (tit-): Unlike groups on adjacent carbons are anti to each other.

Disyndiotactic (dst-): The polymer is syndiotactic with respect to both stereocenters.

Achieving these stereoregular structures requires the use of highly stereospecific catalysts, typically of the coordinate type, which can precisely control the orientation of the incoming monomer as it adds to the growing chain. While the synthesis of ditactic polymers from this compound is not widely reported due to its low reactivity, the principles have been demonstrated with related monomers. The steric hindrance of the monomer itself would play a significant role in favoring one stereochemical outcome over another, presenting a formidable challenge for catalyst design. iupac.org

| Stereoregular Structure | Description of Stereochemistry | Schematic Representation |

|---|---|---|

| Erythrodiisotactic | Diisotactic structure where like substituents on adjacent stereocenters are in an anti conformation. edu.krd | R-H / H-R' / R-H / H-R' |

| Threodiisotactic | Diisotactic structure where unlike substituents on adjacent stereocenters are in an anti conformation. edu.krd | R-H / R'-H / R-H / R'-H |

| Disyndiotactic | Placement at each of the two different stereocenters is syndiotactic, with alternating configurations. edu.krd | Alternating R/H and R'/H configurations |

| Atactic | Random distribution of configurations at the stereocenters. edu.krd | Random arrangement |

Investigation of Chain-End Controlled Mechanisms

In the realm of stereoselective polymerization, the microstructure of the resulting polymer is dictated by the mechanism of stereocontrol. Two primary mechanisms are typically considered: enantiomorphic site control and chain-end control. While enantiomorphic site control relies on the chirality of the catalyst's active site to direct the orientation of the incoming monomer, chain-end control is a mechanism where the stereochemistry of the last monomer unit added to the growing polymer chain governs the stereoselection for the next monomer insertion.

Indications from research on related substituted olefins suggest that chain-end control can become a dominant factor, particularly with 3-substituted monomers. pnas.org For example, studies on the polymerization of 3-methyl-1-pentene (B165626) with certain catalysts have shown the formation of "co-isotactic" polymers, a result attributed to the influence of the chiral center at the chain end. pnas.org In this process, the configuration of the terminal monomer unit on the polymer chain dictates the enantiofacial selection of the subsequent monomer.

For a trisubstituted internal alkene like this compound, its structure presents significant steric hindrance around the double bond. While this steric bulk makes homopolymerization generally difficult, if polymerization were to be achieved with specific catalytic systems, the role of the chain-end would be a critical area of investigation. The ethyl group at the 3-position would create a chiral center upon incorporation into a polymer chain, which could, in principle, direct the approach and insertion of the next monomer unit.

Copolymerization studies involving racemic α-olefins and achiral comonomers like ethylene have been used to probe the contribution of chain-end control versus enantiomorphic site control. pnas.org By inserting achiral units between the chiral ones, the influence of the last chiral center is effectively "erased," isolating the effect of the catalyst's chiral site. pnas.org A similar investigative approach could theoretically be applied to this compound to elucidate the operative stereocontrol mechanisms. However, specific and detailed research findings on the chain-end controlled polymerization of this compound are not extensively documented in the scientific literature, likely due to its low reactivity towards homopolymerization.

Copolymerization Studies with Other Olefins

Given the challenges in the homopolymerization of sterically hindered alkenes, copolymerization presents a viable strategy for incorporating units like this compound into polymer backbones, thereby modifying the properties of the final material. ontosight.ai Research in this area has included the potential copolymerization of this compound with other monomers, such as maleic anhydride. google.com

One documented approach involves the solution copolymerization of a C6-C10 olefin, including this compound, with maleic anhydride. google.com This type of reaction is typically initiated by a free-radical generating catalyst. google.com The resulting copolymer is then precipitated from the solution. google.com

Table 1: Representative Conditions for Copolymerization of an Olefin (e.g., this compound) with Maleic Anhydride This table is based on the general process described in the cited patent literature. google.com

| Parameter | Condition |

| Monomers | This compound, Maleic Anhydride |

| Molar Ratio | Olefin to Anhydride: 1:4 to 3:1 |

| Polymerization Type | Solution Polymerization |

| Initiator | Free-radical producing material (e.g., Peroxide) |

| Solvent | Common solvent for both monomers (e.g., Ketone) |

| Temperature | 20 °C to 200 °C |

| Precipitation | Addition of a monohydroxy aliphatic alcohol |

The behavior of monomers in a copolymerization reaction is quantitatively described by the Mayo-Lewis equation, which uses reactivity ratios (r₁ and r₂) to predict the composition of the copolymer based on the monomer feed composition. wikipedia.org

The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding another unit of the same monomer to the rate constant of it adding the other comonomer. wikipedia.org

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

The values of these ratios determine the sequence distribution of the monomer units in the final copolymer. tulane.educopoldb.jp For instance, if both r₁ and r₂ are close to zero, an alternating copolymer is formed. If r₁ > 1 and r₂ < 1, monomer M₁ is preferentially incorporated. copoldb.jp If the product of the reactivity ratios (r₁r₂) equals 1, an ideal or random copolymer is formed where the composition mirrors the feed ratio. copoldb.jp

Detailed experimental studies to determine the specific reactivity ratios for this compound with various comonomers are scarce. However, the following table illustrates hypothetical scenarios for the copolymerization of this compound (M₁) with a generic olefin (M₂), demonstrating how reactivity ratios influence the resulting polymer structure.

Table 2: Hypothetical Reactivity Ratios and Resulting Copolymer Structures for this compound (M₁)

| Scenario | r₁ (this compound) | r₂ (Comonomer M₂) | r₁ * r₂ | Expected Copolymer Structure |

| 1 | ~ 0 | ~ 0 | ~ 0 | Alternating copolymer (e.g., -M₁-M₂-M₁-M₂-) |

| 2 | < 1 | > 1 | Varies | Random copolymer with a higher proportion of M₂ |

| 3 | ~ 1 | ~ 1 | ~ 1 | Ideal random copolymer |

| 4 | > 1 | > 1 | > 1 | Tendency towards block copolymer formation (-M₁-M₁-M₂-M₂-) |

Such studies are crucial for tailoring the properties of materials, as the incorporation of the bulky, branched structure of this compound could impact characteristics like thermal stability, crystallinity, and mechanical strength. Other olefins commonly used in copolymerization studies that could potentially be partnered with this compound include ethylene, propylene, 1-hexene, and 4-methyl-1-pentene. rsc.orgrsc.org

Environmental Fate and Degradation Studies of 3 Ethyl 2 Pentene

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 3-ethyl-2-pentene, a volatile organic compound (VOC), the most significant abiotic degradation pathways occur in the atmosphere through reactions with oxidants and sunlight.

Atmospheric Oxidation Processes, including Ozonolysis and Criegee Intermediate Reactions

In the troposphere, this compound is primarily degraded through reactions with hydroxyl (OH) radicals and ozone (O₃). These oxidation processes are crucial in determining the atmospheric lifetime of the compound.

Ozonolysis, the reaction of alkenes with ozone, is another critical atmospheric degradation pathway, particularly at night or in areas with high ozone concentrations. The reaction proceeds through the formation of an unstable primary ozonide (a 1,2,3-trioxolane), which rapidly decomposes. nih.gov This decomposition, a cycloreversion process, breaks the carbon-carbon double bond and yields a carbonyl compound and a highly energized carbonyl oxide, known as a Criegee intermediate. nih.govacs.org

For this compound, ozonolysis cleaves the double bond between the second and third carbon atoms, resulting in the formation of two smaller carbonyl compounds. The expected products from this reaction are ethanal (acetaldehyde) and pentan-3-one (diethyl ketone). scispace.com

The reaction can be summarized as: CH₃CH=C(CH₂CH₃)₂ + O₃ → CH₃CHO (Ethanal) + (CH₃CH₂)₂CO (Pentan-3-one)

Table 1: Ozonolysis Reaction of this compound

| Reactant | Oxidant | Primary Products |

|---|---|---|

| This compound | Ozone (O₃) | Ethanal, Pentan-3-one |

| Structure | Structures |

Biotic Degradation Mechanisms (e.g., Microbial Transformation) in Environmental Contexts

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. Hydrocarbons, including alkenes, can serve as a source of carbon and energy for various microbes. enviro.wiki

The biodegradation of alkenes is generally initiated by enzymes called monooxygenases, which introduce an oxygen atom into the molecule. For alkenes, this often occurs at the double bond, forming an epoxide, or at an adjacent saturated carbon, forming an alcohol. ethz.ch The presence of branching in the hydrocarbon structure, as seen in this compound, can influence the rate and pathway of degradation. Highly branched alkanes and alkenes are often more resistant to microbial attack than their linear counterparts because the branching can sterically hinder the enzymatic activity. nih.gov

Microorganisms capable of degrading hydrocarbons are widespread in both pristine and contaminated environments. ethz.ch The general aerobic pathway for alkene degradation proceeds as follows:

Oxidation: An initial attack by a monooxygenase enzyme.

Conversion: The resulting alcohol or epoxide is further converted into a carboxylic acid.

β-Oxidation: The fatty acid is then broken down through the β-oxidation pathway, sequentially removing two-carbon units in the form of acetyl-CoA, which then enters the central metabolic pathways of the microorganism. nih.gov

Studies on multiply branched alkanes like squalane (B1681988) have identified Mycobacterium species as capable degraders. nih.gov These bacteria are known for their ability to metabolize complex hydrocarbons. It is plausible that similar bacterial strains could degrade this compound, although the specific enzymes and metabolic intermediates have not been studied for this particular compound. The degradation would likely proceed through oxidation of one of the ethyl groups or the methyl group, eventually leading to intermediates that can enter central metabolism. Research on various environmental consortia has shown that alkene biodegradation is a common metabolic process, with families such as Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae being prominent. researchgate.net

Table 2: General Microbial Degradation of Alkenes

| Step | Process | Description |

|---|---|---|

| 1 | Initial Oxidation | Enzymatic incorporation of oxygen, often forming an alcohol or epoxide. |

| 2 | Intermediate Formation | Conversion of the initial product into a corresponding carboxylic acid. |

Thermal Degradation Processes and Analysis of Pyrolytic Products

Thermal degradation, or pyrolysis, is the chemical decomposition of organic materials at elevated temperatures in the absence of oxygen. While not a typical environmental fate process under ambient conditions, it is relevant for understanding the compound's behavior in high-temperature industrial processes or during combustion events.

The pyrolysis of alkenes proceeds through complex free-radical chain reactions. The high temperature provides the energy needed to break chemical bonds, primarily the weaker C-C and C-H bonds, initiating a cascade of decomposition and rearrangement reactions.

For pentene isomers, pyrolysis studies conducted in shock tubes at temperatures between 900–1500 K show that the primary decomposition pathways involve C-C bond scission. researchgate.netosti.gov For a compound like this compound, the initial bond-breaking would likely occur at the C-C bonds in the β-position to the double bond, as these are allylically weakened. This would lead to the formation of smaller radical fragments.

These initial radicals can then undergo a variety of reactions, including:

Hydrogen abstraction: A radical removes a hydrogen atom from another molecule.

β-scission: A radical breaks a C-C bond two positions away from the radical center, producing a smaller alkene and another radical.

Radical recombination: Two radicals combine to form a larger, stable molecule.

Based on studies of similar alkenes like trans-2-pentene (B94610) and polypropylene (B1209903) (which produces branched alkenes upon pyrolysis), the major stable products expected from the pyrolysis of this compound would be a mixture of smaller alkanes and alkenes. osti.govmmscience.eu

Table 3: Potential Pyrolysis Products of this compound

| Product Class | Examples |

|---|---|

| Small Alkenes | Ethene, Propene, Butene isomers |

| Small Alkanes | Methane, Ethane, Propane |

| Dienes | Butadiene, Pentadiene isomers |

This table is inferred from pyrolysis studies of structurally related compounds. osti.govmmscience.euperkinelmer.com

The exact product distribution would depend on specific conditions such as temperature, pressure, and residence time.

Biological Interactions and Applications in Life Sciences for 3 Ethyl 2 Pentene

Bioactivity of 3-Ethyl-2-pentene Isomers and their Derivatives

The biological activity of this compound and its isomers is intrinsically linked to their chemical structure, specifically the presence and position of the double bond. This functional group is a site of high electron density, making it susceptible to reactions like electrophilic additions and oxidations. For instance, the double bond in the related isomer, 3-Ethyl-4-methyl-2-pentene, can act as a nucleophile, reacting with various electrophiles.

The bioactivity is often not from the alkene itself but from the molecules synthesized from it. For example, the oxidation of this compound can lead to the formation of epoxides. Epoxides are reactive intermediates known for their ability to alkylate nucleophilic sites on biomolecules like DNA and proteins, a fundamental mechanism for various bioactive compounds.

The structural characteristics of its derivatives also play a significant role. The introduction of different functional groups onto the pentene backbone can drastically alter the molecule's properties, such as polarity and steric profile, which in turn influences its biological interactions.

A summary of reactions involving a related isomer, 3-Ethyl-4-methyl-2-pentene, highlights the chemical basis for the bioactivity of its derivatives.

| Reaction Type | Reagent | Product Type |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carbonyl compounds |

| Reduction | Hydrogen gas (H₂) with palladium catalyst | Alkanes (3-Ethyl-4-methylpentane) |

| Electrophilic Addition | Bromine (Br₂) | Dibromo derivatives |

| Data derived from studies on 3-Ethyl-4-methyl-2-pentene. |

Application in the Synthesis of Biologically Active Molecules

This compound serves as a precursor in the synthesis of more complex molecules with potential biological activities. Its double bond is a key handle for introducing new functional groups. One common synthetic application is its conversion into other compounds through reactions at the double bond. For example, the acid-catalyzed hydration of this compound is a method used to synthesize 3-Ethyl-3-pentanol, a tertiary alcohol.

Furthermore, the oxidation of this compound is a significant transformation. Treatment with an oxidizing agent like chromic acid can initially cause dehydration of a precursor alcohol to form this compound, which is then oxidized to form an epoxide. These epoxides can serve as versatile intermediates for creating a range of other molecules. The reactivity of isomers such as 3-Ethyl-4-methyl-2-pentene is also harnessed in the synthesis of various biologically relevant molecules.

Role as an Intermediate in Pharmaceutical Research and Development

In the context of pharmaceutical R&D, simple alkenes like this compound are valuable as building blocks for creating larger, more complex drug candidates. While this compound itself may not be a final drug product, its derivatives are explored for their therapeutic potential. guidechem.com For instance, studies on the related compound 3-Ethyl-4-methyl-2-pentene indicate that its derivatives show promise as intermediates in pharmaceutical development.

The utility of such structures is exemplified by other complex pentene derivatives. For example, 3-(3,4-Dimethoxyphenyl)pentan-2-one, which features a pentanone core, is noted for its application as a pharmaceutical intermediate, owing to its specific structural features that enhance its properties for such uses. This highlights the general principle that the modification of a simple pentene or pentanone skeleton can lead to compounds with significant value in medicinal chemistry.

Detection and Identification in Natural Products and Biological Matrices

Alkenes and their derivatives can be found in various natural sources. The identification of these volatile organic compounds in biological samples is typically accomplished using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This method separates the components of a mixture and provides detailed mass spectra to confirm their identity. researchgate.net

A study involving the analysis of extracts from the fungus Monochaetia kansensis identified an isomer of this compound. Specifically, 2-pentene (B8815676), 3-ethyl, 4,4-dimethyl was detected in the dichloromethane (B109758) extract of the fungus, accounting for 16.99% of the identified compounds. researchgate.net The detection of other, similar alkenes, such as trans-2-pentene (B94610), has also been reported in commercial beverages and is known to form during the thermal degradation of sugarcane juice. mdpi.com The identification of these compounds in natural and biological matrices underscores their presence in the biosphere and the utility of modern analytical methods in their detection.

Future Research Directions and Emerging Trends for 3 Ethyl 2 Pentene

Development of Novel Synthetic Strategies for Enhanced Stereocontrol

The synthesis of alkenes with precise control over the geometry of the double bond (stereocontrol) is a significant area of research. While 3-ethyl-2-pentene itself is achiral, the principles developed for its synthesis can be applied to more complex molecules where stereochemistry is crucial.

Future research will likely focus on the development of novel synthetic methods that offer high stereoselectivity. This includes the design of new chiral auxiliaries and catalysts for reactions like the Wittig reaction and elimination reactions, which are common methods for alkene synthesis. numberanalytics.com For instance, the use of chiral phosphonium (B103445) ylides in Wittig-type reactions could induce stereoselectivity in the formation of substituted alkenes. Similarly, developing stereoselective elimination reactions from chiral precursors could provide another route to geometrically pure alkenes.

A key challenge is to create methods that are not only highly selective but also atom-economical and environmentally benign. This involves moving away from stoichiometric reagents towards catalytic systems. Research into the synthesis of chiral cyclopentadienyl (B1206354) ligands for use in metallocene catalysts represents a step in this direction, aiming to create versatile catalysts for asymmetric synthesis. soton.ac.uk

Design and Application of Advanced Catalytic Systems for Sustainable Transformations

Sustainability is a major driver in modern chemistry. For this compound and other alkenes, this translates to developing catalytic systems that are environmentally friendly and efficient. numberanalytics.com Future research will likely concentrate on several key areas:

Earth-Abundant Metal Catalysts: While precious metals like palladium, rhodium, and ruthenium are effective catalysts for many alkene transformations, their high cost and limited availability are significant drawbacks. chinesechemsoc.org Consequently, there is a growing interest in developing catalysts based on more abundant and less toxic metals such as cobalt, nickel, and iron. chinesechemsoc.orgnumberanalytics.com These catalysts have shown promise in various hydrofunctionalization reactions of alkenes. chinesechemsoc.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers the potential for high selectivity under mild reaction conditions. numberanalytics.com Research into engineering enzymes for specific transformations of alkenes, including this compound, could lead to greener and more sustainable synthetic routes. numberanalytics.com

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, offering a sustainable energy source. rsc.org Photocatalytic methods have already been successfully applied to a variety of alkene functionalization reactions and could be adapted for transformations involving this compound. rsc.org

Single-Atom Catalysis: This approach utilizes isolated metal atoms supported on a solid matrix as catalysts. mdpi.com This maximizes the efficiency of the metal and can lead to unique reactivity and selectivity compared to traditional catalysts. numberanalytics.commdpi.com

The development of these advanced catalytic systems will not only make the synthesis and modification of this compound more sustainable but will also contribute to the broader field of green chemistry. numberanalytics.comresearchgate.net

| Catalyst Type | Potential Advantages for Alkene Transformations |

| Earth-Abundant Metal Catalysts | Lower cost, reduced toxicity, increased availability. chinesechemsoc.org |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.com |

| Photoredox Catalysts | Use of sustainable light energy, mild reaction conditions. rsc.org |

| Single-Atom Catalysts | Maximum atom efficiency, unique reactivity and selectivity. numberanalytics.commdpi.com |

High-Throughput Screening and Combinatorial Approaches in this compound Synthesis and Catalysis

The discovery of new catalysts and reaction conditions can be a time-consuming process. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can accelerate this process by allowing for the rapid synthesis and testing of large numbers of compounds and catalysts. nih.govslideshare.netnih.gov

In the context of this compound, HTS could be used to:

Screen catalyst libraries: Quickly evaluate the performance of a wide range of catalysts for a specific transformation, such as isomerization or functionalization. nih.gov

Optimize reaction conditions: Systematically vary parameters like temperature, pressure, solvent, and reactant ratios to find the optimal conditions for a given reaction. beilstein-journals.org